6-Amino-2-methoxynicotinonitrile
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Overview
Description
6-Amino-2-methoxynicotinonitrile is an organic compound with the molecular formula C7H7N3O It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and a methoxy group at the 2nd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxynicotinonitrile typically involves the reaction of 2-methoxypyridine-3-carbonitrile with ammonia or an amine source under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the starting material is treated with ammonia in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for quality control .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2-methoxynicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridines, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
6-Amino-2-methoxynicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 6-Amino-2-methoxynicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
6-Amino-5-methoxynicotinonitrile: Similar in structure but with the methoxy group at the 5th position.
2-Amino-6-methoxynicotinonitrile: The positions of the amino and methoxy groups are reversed.
6-Amino-2-methoxypyridine-3-carbonitrile: Another closely related compound with slight structural variations
Uniqueness: 6-Amino-2-methoxynicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Properties
CAS No. |
1805395-06-5 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-amino-2-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,1H3,(H2,9,10) |
InChI Key |
VCRGKHIEUUIVQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)N)C#N |
Origin of Product |
United States |
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